1,2-Epoxyoctane (CAS 2984-50-1) is a terminal aliphatic epoxide characterized by its highly reactive oxirane ring and a hydrophobic six-carbon alkyl tail. As a clear liquid at room temperature, it is widely procured as a reactive diluent, a precursor for specialty lipophilic surfactants, and a critical comonomer in the synthesis of tunable polycarbonates and cyclic carbonates. Its eight-carbon chain length strikes a precise balance between lipophilicity and reactivity, making it a highly processable intermediate for modifying polymer flexibility, reducing formulation viscosity, and enabling liquid-phase ring-opening reactions without the extreme volatility associated with shorter-chain commodity epoxides [1].
Substituting 1,2-epoxyoctane with shorter homologs (like propylene oxide or 1,2-epoxyhexane) or longer variants (like 1,2-epoxydecane) fundamentally alters both process safety and the thermomechanical properties of downstream products. In polymer synthesis, the exact eight-carbon chain dictates the free volume between polymer chains, directly controlling the glass transition temperature (Tg) of resulting elastomers. Furthermore, unlike highly volatile short-chain epoxides that require specialized pressurized containment, 1,2-epoxyoctane's significantly lower vapor pressure allows for safer, standard liquid-phase processing. Conversely, its specific steric profile requires tailored catalyst loading adjustments compared to unhindered analogs, meaning generic substitution will lead to unpredictable yields and altered material performance [1].
1,2-Epoxyoctane is frequently selected for scale-up and kinetic studies because its reactivity parallels that of commodity short-chain epoxides like propylene oxide, but with vastly superior handling characteristics. While propylene oxide (boiling point ~34 °C) is highly volatile and requires specialized pressurized reactors to prevent evaporation and ensure safety, 1,2-epoxyoctane maintains a low vapor pressure and remains a stable liquid under standard conditions. This allows for safe, unpressurized liquid-phase processing and kinetic evaluations [1].
| Evidence Dimension | Vapor pressure and handling requirements |
| Target Compound Data | Low vapor pressure; enables standard ambient-pressure liquid-phase handling |
| Comparator Or Baseline | Propylene oxide (High vapor pressure; requires high-pressure containment vessels) |
| Quantified Difference | Eliminates the need for pressurized reactors during liquid-phase ring-opening. |
| Conditions | Ring-opening reactions with alcohols (e.g., 2-propanol) catalyzed by Lewis acids at elevated temperatures (e.g., 60 °C). |
Eliminates the need for high-pressure capital equipment during the scale-up of lipophilic ether and alcohol syntheses.
In the terpolymerization of epoxides with CO2 to form elastic rubbers, the length of the aliphatic side chain strictly dictates the polymer's glass transition temperature (Tg). Replacing 1,2-epoxyhexane with 1,2-epoxyoctane increases the free volume between polymer chains, leading to a monotonic decrease in Tg. This exact chain-length dependence allows formulators to select 1,2-epoxyoctane to achieve a specific intermediate flexibility that cannot be replicated by simply blending C6 and C10 epoxides[1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Poly(1,2-octene carbonate) yields an intermediate, specific low Tg |
| Comparator Or Baseline | Poly(1,2-hexene carbonate) yields a higher Tg; Poly(1,2-decene carbonate) yields a lower Tg |
| Quantified Difference | Monotonic decrease in Tg as aliphatic chain length increases from C6 to C8 to C10. |
| Conditions | Terpolymerization with CO2 and unsaturated epoxides using Al-complex catalysts at 80 bar CO2. |
Essential for material scientists engineering CO2-based rubbers that require exact low-temperature flexibility and damping characteristics.
The synthesis of cyclic carbonates via CO2 cycloaddition demonstrates a clear dependence on the steric bulk of the epoxide tail. When catalyzed by a covalent organic framework-supported ionic liquid (BMIM4F-Py-COF), 1,2-epoxyoctane achieved an 87% yield, whereas the less sterically hindered 1,2-epoxyhexane reached 97% under identical conditions. This 10% reduction highlights the necessity of adjusting catalyst loading or reaction times when substituting short-chain epoxides with 1,2-epoxyoctane to impart lipophilicity to the final carbonate[1].
| Evidence Dimension | Cyclic carbonate yield |
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 1,2-epoxyhexane (97% yield) |
| Quantified Difference | 10% lower yield for the C8 epoxide due to increased steric bulk. |
| Conditions | 120 °C, 4.0 MPa CO2, 24 h, BMIM4F-Py-COF catalyst. |
Guides procurement and process engineers in recalculating catalyst economics and cycle times when upgrading to a longer-chain lipophilic epoxide.
1,2-Epoxyoctane demonstrates excellent compatibility with engineered biocatalytic workflows, overcoming the typical solubility and activity limits of long-chain aliphatic epoxides. Using an engineered Aspergillus usamii epoxide hydrolase, racemic 1,2-epoxyoctane can be processed at exceptionally high substrate loadings of 0.8 M (96 g/L) in pure water, achieving nearly perfect kinetic resolution. This performance establishes 1,2-epoxyoctane as a highly viable precursor for industrial-scale production of enantiopure (S)-epoxides and 1,2-diols[1].
| Evidence Dimension | Substrate loading capacity |
| Target Compound Data | 0.8 M (96 g/L) loading with nearly perfect kinetic resolution |
| Comparator Or Baseline | Standard unengineered fungal epoxide hydrolase systems (typically limited to low mM concentrations due to poor solubility) |
| Quantified Difference | Enables near-molar concentration processing in purely aqueous media. |
| Conditions | Ice-water bath, pure water, 48 mg/mL E. coli wet cells expressing mutant AuEH2. |
Proves the compound's commercial viability for large-scale, green-chemistry manufacturing of chiral aliphatic building blocks.
Directly leveraging its precise chain length, 1,2-epoxyoctane is utilized as a comonomer with CO2 to produce poly(1,2-octene carbonate). This application is critical for manufacturing sustainable, low-Tg elastic rubbers where specific thermomechanical properties—falling exactly between those of C6 and C10 analogs—are required for cold-weather flexibility and damping [1].
Due to its low vapor pressure compared to propylene oxide, 1,2-epoxyoctane is the preferred choice for synthesizing lipophilic ethers and specialty surfactants in standard, unpressurized liquid-phase reactors. This significantly reduces capital equipment costs and safety risks during industrial scale-up[2].
1,2-Epoxyoctane is employed in cycloaddition reactions with CO2 to form C8-functionalized cyclic carbonates. While requiring slightly optimized catalyst loadings due to steric hindrance compared to shorter epoxides, the resulting carbonates are highly valued as specialized aprotic solvents and electrolyte additives for advanced batteries[3].
Driven by its high substrate loading capacity (up to 96 g/L) in engineered epoxide hydrolase systems, 1,2-epoxyoctane serves as a highly scalable precursor for the biocatalytic production of enantiopure 1,2-octanediol, a premium ingredient in cosmetics and chiral pharmaceuticals [4].
Flammable;Irritant